molecular formula C7H6N6O2 B2480823 6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide CAS No. 2034622-56-3

6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide

Cat. No.: B2480823
CAS No.: 2034622-56-3
M. Wt: 206.165
InChI Key: YDUDREZWNHKPTQ-UHFFFAOYSA-N
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Description

6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C7H6N6O2 and its molecular weight is 206.165. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

Chemical synthesis of heterocyclic compounds is a pivotal area in medicinal chemistry, due to their significance in drug design and pharmacology. The compound 6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide falls within this category, where its structural motif is foundational for synthesizing various heterocyclic frameworks. For instance, studies have demonstrated methods to derive heterocondensed pyrimidines and triazolopyrimidines, which are crucial for developing potential therapeutic agents. This exploration into chemical transformations and novel synthesis pathways underlines the compound's utility in creating pharmacologically active heterocycles (Wamhoff et al., 1993; Yavolovskii et al., 2003).

Supramolecular Chemistry and Ligand Design

In the realm of supramolecular chemistry, the structural features of such compounds are exploited to design ligands that can form complex hydrogen-bonded supramolecular assemblies. These assemblies exhibit intriguing properties that could be harnessed for various applications, including molecular recognition, catalysis, and materials science. Research by Fonari et al. (2004) illustrates the synthesis of novel pyrimidine derivatives, which serve as ligands for co-crystallization, forming networks through extensive hydrogen bonding, highlighting the compound's potential in creating intricate molecular structures (Fonari et al., 2004).

Anticancer and Anti-Inflammatory Activities

The structural framework of this compound and its derivatives has been explored for potential anticancer and anti-inflammatory activities. Various modifications of this core structure have led to the synthesis of compounds demonstrating promising biological activities. Studies like those by Rahmouni et al. (2016) have synthesized novel pyrazolopyrimidines derivatives, exhibiting cytotoxic activities against cancer cell lines, as well as anti-5-lipoxygenase agents, indicating the compound's relevance in developing therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Properties

Additionally, derivatives of this compound have been studied for their antimicrobial properties, showcasing the versatility of the compound in contributing to the development of new antibiotics. El-Agrody et al. (2000) synthesized naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines and related derivatives, demonstrating promising antibacterial activities. This research underscores the potential of this compound derivatives in addressing microbial resistance (El-Agrody et al., 2000).

Properties

IUPAC Name

6-oxo-N-(1H-1,2,4-triazol-5-yl)-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6O2/c14-5-1-4(8-2-9-5)6(15)12-7-10-3-11-13-7/h1-3H,(H,8,9,14)(H2,10,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUDREZWNHKPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)C(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.